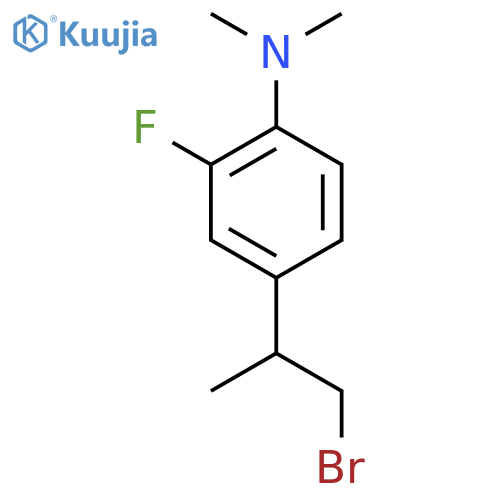Cas no 2228993-80-2 (4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline)

2228993-80-2 structure
商品名:4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
- EN300-1917455
- 2228993-80-2
-
- インチ: 1S/C11H15BrFN/c1-8(7-12)9-4-5-11(14(2)3)10(13)6-9/h4-6,8H,7H2,1-3H3
- InChIKey: YODFVZDMWQLEHE-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C=1)F)N(C)C
計算された属性
- せいみつぶんしりょう: 259.03719g/mol
- どういたいしつりょう: 259.03719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 3.2Ų
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917455-0.5g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-0.25g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-0.05g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-2.5g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-0.1g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-1.0g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1917455-5.0g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1917455-1g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-5g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1917455-10g |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline |
2228993-80-2 | 10g |
$4914.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
2228993-80-2 (4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline) 関連製品
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
